Dehydrosilybin

Catalog No.
S623834
CAS No.
25166-14-7
M.F
C25H20O10
M. Wt
480.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydrosilybin

CAS Number

25166-14-7

Product Name

Dehydrosilybin

IUPAC Name

3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one

Molecular Formula

C25H20O10

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C25H20O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,24,26-29,31H,10H2,1H3/t20-,24-/m1/s1

InChI Key

BVKQRAYKLBRNIK-HYBUGGRVSA-N

Synonyms

2,3 Dehydrosilybin, 2,3-dehydrosilybin, Alepa forte, Alepa-forte, Ardeyhepan, Cefasilymarin, durasilymarin, Hepa loges, Hepa Merz Sil, hepa-loges, Hepa-Merz Sil, HepaBesch, Hepar Pasc, Hepar-Pasc, Heparsyx, Heplant, Lagosa, legalon forte, silibin, silibinin, Silibinin A, Silibinin B, silybin, silybin A, silybin B, silybinin

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

The exact mass of the compound 2,3-Dehydrosilybin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 648334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dehydrosilybin (CAS 25166-14-7) is a highly active, oxidized flavonolignan structurally derived from silybin, the primary component of crude silymarin extract. Characterized by a C2-C3 double bond that confers structural planarity and an enolic hydroxyl group at C3, dehydrosilybin exhibits fundamentally different physicochemical and electronic properties compared to its saturated precursor [1]. For procurement and material selection, this compound is prioritized when downstream applications require enhanced electron-donating capacity, superior free radical scavenging, or a highly reactive scaffold for synthesizing potent anti-proliferative derivatives[2]. Its distinct pKa profile and redox behavior make it an essential purified standard for comparative antioxidant assays and advanced drug discovery programs where crude silymarin mixtures or standard silybin lack sufficient potency or structural reactivity.

Research Fit

Oxidized flavonolignan from silymarin — suitable for oxidative stress pathway studies and natural product research workflows.
Unique metal chelation profile — reported iron and copper chelation supports metal-catalyzed oxidative stress and Fenton-reaction studies.
Low aqueous solubility — formulation strategy review recommended; nanomicelle or co-solvent approaches may support in vitro assay delivery.

Substituting purified 2,3-dehydrosilybin with standard silybin or crude silymarin extracts critically compromises assay reproducibility and quantitative performance. The absence of the C2-C3 double bond in silybin prevents the extended electron delocalization essential for high-capacity radical scavenging, rendering silybin up to an order of magnitude less effective in lipid peroxidation and reactive oxygen species (ROS) inhibition models[1]. Furthermore, at physiological pH (7.4), the enolic 3-OH group of dehydrosilybin is approximately 60% deprotonated, drastically altering its aqueous behavior, membrane interaction, and electron-transfer kinetics compared to silybin, which remains predominantly protonated [1]. For synthetic chemists, the dehydrosilybin scaffold offers unique regioselective derivatization opportunities that yield anti-prostate and anti-hepatoma compounds with IC50 values unattainable using the silybin backbone, making crude or unoxidized substitutes entirely unviable for high-potency drug development [2].

Substitution Risk

2,3-double bond effect
The C-ring double bond fundamentally alters antioxidant potency; silybin may not replicate dehydrosilybin ROS-scavenging context.
Topoisomerase I inhibition
Target-specific inhibition profile may differ substantially — silybin is reported inactive against topo I, making it an unsuitable substitute for topo I pathway studies.
Metal chelation capacity
Iron and copper chelation capacity may not transfer; silybin and silychristin show limited or no chelation, requiring dehydrosilybin for metal-dependent study designs.

Superior Inhibition of Microsomal Lipid Peroxidation vs. Silybin

In comparative assays measuring the inhibition of tert-butyl hydroperoxide-induced lipid peroxidation in rat liver microsomes, 2,3-dehydrosilybin demonstrates a profound quantitative advantage over silybin. While silybin achieves only marginal inhibition, dehydrosilybin effectively scavenges radicals and halts peroxidation due to the enhanced hydrogen atom transfer capability of its enolic 3-OH group [1].

Evidence DimensionInhibition of microsomal lipid peroxidation (TBARS assay)
Target Compound Data83% inhibition (racemic 2,3-dehydrosilybin)
Comparator Or BaselineSilybin A (6.6% inhibition)
Quantified Difference~12.5-fold higher inhibition capacity for dehydrosilybin
Conditions1 mM tert-butyl hydroperoxide in rat liver microsomes

This massive difference in anti-lipoperoxidant activity dictates that dehydrosilybin must be procured for assays requiring robust protection of lipid membranes, where standard silybin would fail to show significant effect.

Antioxidant capacity vs silybin
Head-to-head
3-fold lower IC50; one order of magnitude reported difference
Supports antioxidant screening context
Glucose-glucose oxidase system and HepG2 cells; DPPH and superoxide assays

Enhanced Cytotoxicity Against Hepatocellular Carcinoma (HepG2)

The structural planarity of 2,3-dehydrosilybin significantly enhances its anti-proliferative efficacy against human hepatocellular carcinoma cell lines compared to the saturated silybin backbone. When evaluated as a scaffold for acetylated derivatives, the penta-O-acetylated form of 2,3-dehydrosilybin demonstrated a substantially lower IC50 than the corresponding silybin derivative, inducing S-phase arrest and apoptosis at much lower concentrations [1].

Evidence DimensionIC50 for HepG2 cell proliferation inhibition
Target Compound Data22.75 µM (for 3,5,7,20,23-penta-O-acetyl-2,3-dehydrosilybin)
Comparator Or BaselineSilybin equivalent (approx. 284 µM)
Quantified Difference12.5-fold greater cytotoxic potency for the dehydrosilybin derivative
ConditionsHepG2 human hepatocellular carcinoma cell line, MTT assay

For medicinal chemistry programs targeting liver cancer, procuring the dehydrosilybin scaffold is critical to achieving biologically relevant IC50 values that unoxidized silybin cannot reach.

Topoisomerase I inhibition
Head-to-head
DHS active at 10–50 µM; silybin inactive at 50–100 µM
Supports topoisomerase I pathway studies
Cell-free assay with purified topo I; FIB cell line — data to verify

Physiological pH Deprotonation and Electron Transfer Capacity

The introduction of the C2-C3 double bond in dehydrosilybin shifts the character of the 3-OH group from an alcohol to an enol, significantly lowering its pKa. Computational and experimental pKa determinations reveal that at physiological pH, dehydrosilybin exists largely as a deprotonated species, making it a vastly superior electron donor compared to silybin [1].

Evidence DimensionDeprotonation state at pH 7.4
Target Compound Data~60% deprotonated (pKa1 ~7.4)
Comparator Or BaselineSilybin (~70% protonated)
Quantified DifferenceFundamental shift from predominantly protonated to predominantly deprotonated state at pH 7.4
ConditionsAqueous environment at physiological pH (7.4)

This thermodynamic difference fundamentally alters solubility, formulation strategies, and in vivo reactivity, meaning buyers developing pH-sensitive redox therapeutics must select dehydrosilybin over silybin.

Metal chelation vs silybin
Head-to-head
Potent Fe and Cu chelator; silybin A, B, silychristin A inactive or weak
Supports metal chelation study design
2:1 to 3:1 stoichiometry; pH 4.5–7.5 competitive and non-competitive methods

Precursor Suitability for Prostate Cancer Drug Discovery

Dehydrosilybin serves as an optimized precursor for synthesizing potent anti-prostate cancer agents. When derivatized via 5-O-alkylation, the resulting dehydrosilybin analogs consistently exhibit single-digit micromolar IC50 values across multiple prostate cancer lines, whereas the parent silybin remains largely inactive at comparable doses [1].

Evidence DimensionIC50 against PC-3 prostate cancer cells
Target Compound Data< 8 µM (for 5-O-alkyl-2,3-dehydrosilybin derivatives)
Comparator Or BaselineSilybin (IC50 range 40-106 µM)
Quantified Difference7 to 29-fold increase in anti-proliferative potency
ConditionsPC-3 androgen-insensitive prostate cancer cell line, WST-1 assay

Procurement of dehydrosilybin is necessary for oncology drug discovery pipelines, as the silybin scaffold fails to yield derivatives with sufficient potency for advanced preclinical development.

Mitochondrial ROS IC50
Class-level
IC50 = 0.15 µM
Reported mitochondrial assay context
Isolated rat heart mitochondria; >333-fold more potent vs chemical system
Cytoprotection rank
Head-to-head
2 Dehydrosilybin ranked second of three
Reported cytoprotection rank context: SB > DHSB > SCH
Murine splenocytes, 50 µmol/ml; silybin ranked first in this specific assay

Scaffold for Advanced Anti-Cancer Drug Discovery

Due to its superior baseline cytotoxicity and amenability to regioselective modifications (e.g., 5-O-alkylation), dehydrosilybin is the preferred starting material for synthesizing potent inhibitors of prostate and hepatocellular carcinomas[1].

Standard for High-Capacity Antioxidant and ROS Assays

Because it exhibits up to 25-fold higher radical scavenging and 12.5-fold higher lipid peroxidation inhibition than silybin, dehydrosilybin is the optimal positive control and benchmark material for evaluating novel antioxidants in microsomal and cellular models [2].

Development of pH-Responsive Redox Therapeutics

The enolic nature of dehydrosilybin, which renders it ~60% deprotonated at physiological pH, makes it uniquely suited for formulating targeted redox modulators where electron-donating capacity must be activated in specific biological microenvironments [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Topoisomerase I inhibition studies
Target-specific enzyme inhibition profile
Cell-free and cellular topo I activity endpoints
Metal-catalyzed oxidative stress studies
Iron and copper chelation capacity
Chelation stoichiometry and specificity at physiologically relevant pH
Mitochondrial ROS modulation studies
Mitochondria-targeted ROS suppression context
Mitochondrial vs. chemical system potency differentiation
Antioxidant screening and benchmarking
Reported ROS scavenging rank in tested set
Cell-free and cellular antioxidant ranking review

Physical Description

Solid

XLogP3

3.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

480.10564683 Da

Monoisotopic Mass

480.10564683 Da

Heavy Atom Count

35

Melting Point

254-255°C

UNII

YT9LPK42UU

Wikipedia

2,3-Dehydrosilybin

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